2,4-dichloro-N'-[(1E)-3-phenylprop-2-yn-1-ylidene]benzohydrazide
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Overview
Description
2,4-DICHLORO-N’~1~-(3-PHENYL-2-PROPYNYLIDENE)BENZOHYDRAZIDE is an organic compound that belongs to the class of hydrazides It is characterized by the presence of two chlorine atoms attached to the benzene ring and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N’~1~-(3-PHENYL-2-PROPYNYLIDENE)BENZOHYDRAZIDE typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-phenyl-2-propynylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with hydrazine hydrate to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-N’~1~-(3-PHENYL-2-PROPYNYLIDENE)BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
2,4-DICHLORO-N’~1~-(3-PHENYL-2-PROPYNYLIDENE)BENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N’~1~-(3-PHENYL-2-PROPYNYLIDENE)BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,4-DICHLOROBENZOHYDRAZIDE
- 3-PHENYL-2-PROPYNYLIDENEHYDRAZIDE
- 2,4-DICHLORO-N’~1~-(3-PHENYL-2-PROPYNYLIDENE)HYDRAZIDE
Uniqueness
2,4-DICHLORO-N’~1~-(3-PHENYL-2-PROPYNYLIDENE)BENZOHYDRAZIDE is unique due to the presence of both the 2,4-dichlorobenzoyl and 3-phenyl-2-propynylidene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further enhance its significance in scientific research.
Properties
Molecular Formula |
C16H10Cl2N2O |
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Molecular Weight |
317.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[(E)-3-phenylprop-2-ynylideneamino]benzamide |
InChI |
InChI=1S/C16H10Cl2N2O/c17-13-8-9-14(15(18)11-13)16(21)20-19-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-11H,(H,20,21)/b19-10+ |
InChI Key |
FCLFGFVRFQZBLV-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C#C/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C#CC=NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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